Dihydroergotoxine
概要
説明
ジヒドロエルゴトキシンは、エルゴロイドメシル酸塩の一種であり、精神療法薬として、年齢に伴う精神能力の低下、原発性進行性認知症、アルツハイマー病、多発梗塞性認知症、老年期発症の治療に使用されます . また、脳血管不全の治療にも使用され、その効果はα-アドレナリン受容体遮断作用によるものと考えられています . この化合物は、エルゴクリスティン、エルゴコルニン、α-エルゴクリプチン、β-エルゴクリプチンのジヒドロ誘導体の混合物であり、3:3:2:1の比率で含まれています .
2. 製法
合成経路と反応条件: ジヒドロエルゴトキシンの製法には、麦角アルカロイドの水素化が含まれます. このプロセスには、通常、エルゴクリスティン、エルゴコルニン、α-エルゴクリプチン、β-エルゴクリプチンを水素ガス中で、パラジウム担持炭素などの触媒の存在下で還元することが含まれます .
工業的製造方法: ジヒドロエルゴトキシンの工業的製造には、前述の麦角アルカロイドの大規模水素化が含まれます. このプロセスは、最終製品の純度と均一性を確保するために、制御された環境で行われます .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dihydroergotoxine involves the hydrogenation of ergot alkaloids. The process typically includes the reduction of ergocristine, ergocornine, α-ergocryptine, and β-ergocryptine under hydrogen gas in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound involves the large-scale hydrogenation of the aforementioned ergot alkaloids. The process is carried out in a controlled environment to ensure the purity and consistency of the final product .
化学反応の分析
反応の種類: ジヒドロエルゴトキシンは、以下のような様々な化学反応を起こします。
酸化: この反応は、強い酸化剤の影響下で起こり、酸化された誘導体の生成につながります。
還元: この化合物は、特定の条件下でさらに還元されて、より水素化された生成物を生成することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤。
還元: パラジウム担持炭素触媒の存在下での水素ガス。
置換: 塩基性条件下での様々なアルキル化剤.
生成される主要な生成物:
酸化: ジヒドロエルゴトキシンの酸化誘導体。
還元: この化合物のより水素化された形態。
置換: アルキル化誘導体.
4. 科学研究への応用
ジヒドロエルゴトキシンは、麦角アルカロイドとその誘導体の研究における参照化合物として使用されるなど、幅広い科学研究への応用があります。
科学的研究の応用
Dihydroergotoxine has a wide range of scientific research applications, including:
作用機序
ジヒドロエルゴトキシンの作用機序は完全に解明されていませんが、α-アドレナリン受容体拮抗薬およびドーパミン作動薬として作用することが知られています . また、セロトニン受容体、特に5-HT2A受容体と5-HT1B受容体にも作用します . これらの作用により、神経伝達物質の放出と受容体活性を調節し、認知障害や脳血管不全の治療効果をもたらします .
6. 類似の化合物との比較
ジヒドロエルゴトキシンは、ジヒドロ誘導体の特定の組み合わせにより、麦角アルカロイドの中でユニークです。類似の化合物には以下のようなものがあります。
- ジヒドロエルゴコルニン
- ジヒドロエルゴクリスティン
- ジヒドロエルゴクリプチン
- エルゴロイドメシル酸塩
これらの化合物と比較して、ジヒドロエルゴトキシンは、より幅広い治療的用途を持ち、複数の神経伝達物質系に関与する独自の作用機序を持っています .
類似化合物との比較
Dihydroergotoxine is unique among ergot alkaloids due to its specific combination of dihydro derivatives. Similar compounds include:
- Dihydroergocornine
- Dihydroergocristine
- Dihydroergocryptine
- Ergoloid mesylates
Compared to these compounds, this compound has a broader range of therapeutic applications and a unique mechanism of action that involves multiple neurotransmitter systems .
生物活性
Dihydroergotoxine, a derivative of ergot alkaloids, is primarily utilized in the treatment of cognitive impairments associated with aging and vascular dementia. This compound exhibits various biological activities, particularly through its interaction with neurotransmitter systems. This article delves into the pharmacological properties, mechanisms of action, clinical studies, and potential therapeutic applications of this compound.
This compound functions mainly as an agonist at the D(2) dopamine receptors in humans, which are G-protein coupled receptors that inhibit adenylyl cyclase activity. This interaction is crucial for modulating dopaminergic signaling pathways, which are implicated in cognitive functions and motor control . The compound's pharmacological profile suggests potential benefits in enhancing memory and cognitive performance, particularly in elderly populations experiencing age-related cognitive decline.
Indications
This compound is indicated for:
- Cognitive impairment : Particularly in conditions like vascular dementia.
- Neurosensorial impairment : As part of symptomatic treatment strategies for elderly patients .
Case Studies
-
Double-Blind Study on Cognitive Impairment :
A controlled study involving high doses of this compound mesylate demonstrated significant improvements in short-term memory function among participants with mild cognitive impairment. The results indicated that higher dosages could enhance cognitive performance effectively . -
Traditional Chinese Medicine Integration :
In a study combining this compound with traditional Chinese herbal medicines for vascular dementia, the treatment group exhibited notable improvements compared to controls. The combination therapy highlighted the potential synergistic effects of this compound when used alongside herbal treatments .
Pharmacokinetics
The bioavailability and pharmacokinetic profile of this compound have been investigated through various studies. A notable cross-over study revealed that the compound has a bioavailability of approximately 50% when administered orally. Its pharmacokinetic parameters include:
- Absorption : Rapid absorption post-administration.
- Half-life : Approximately 3-4 hours.
- Metabolism : Primarily hepatic with biliary excretion .
Adverse Effects and Contraindications
While generally well-tolerated, this compound can cause side effects such as:
- Nausea
- Dizziness
- Hypotension
In specific populations, such as those with cardiovascular diseases or hypersensitivity to ergot derivatives, caution is advised due to potential contraindications .
Comparative Analysis with Other Treatments
A comparative analysis between this compound and Ginkgo biloba extract showed differential effects on cognitive function. While both treatments aim to improve cognitive outcomes, this compound demonstrated more consistent results in enhancing memory performance in clinical settings .
Treatment | Efficacy on Cognitive Function | Notable Side Effects |
---|---|---|
This compound | Significant improvement | Nausea, dizziness |
Ginkgo Biloba | Moderate improvement | Gastrointestinal upset |
特性
IUPAC Name |
N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
Record name | Dihydroergotamine mesilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。